Chlorocyclinone C
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Overview
Description
Chlorocyclinone C is a chlorinated angucyclinone, a type of polyketide compound. It is produced by certain strains of the genus Streptomyces, which are known for their ability to produce a wide variety of bioactive secondary metabolites. This compound has garnered interest due to its unique structural features and potential biological activities .
Scientific Research Applications
Chlorocyclinone C has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of chlorinated angucyclinones.
Biology: this compound has been studied for its potential antibacterial activity, particularly against Gram-positive bacteria.
Medicine: The compound has shown promise as a modulator of peroxisome proliferator-activated receptor gamma (PPAR-gamma), which is a target for the treatment of type 2 diabetes.
Industry: This compound can be used in the development of new antibiotics and other bioactive compounds
Preparation Methods
Chlorocyclinone C is typically isolated from the mycelium of Streptomyces sp. strain DSM 17045. The preparation involves culturing the Streptomyces strain under specific conditions to induce the production of chlorocyclinones. The compound is then extracted and purified using chromatographic techniques. The structure of this compound is established through spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) .
Chemical Reactions Analysis
Chlorocyclinone C undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced to yield various reduced derivatives.
Substitution: this compound can undergo substitution reactions, where chlorine atoms are replaced by other substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Mechanism of Action
Chlorocyclinone C exerts its effects by antagonizing the activation of peroxisome proliferator-activated receptor gamma (PPAR-gamma). This receptor is involved in the regulation of glucose and lipid metabolism. This compound can displace rosiglitazone, a known PPAR-gamma agonist, from the ligand-binding domain of the receptor. This antagonistic activity is measured using assays such as AlphaScreen and scintillation proximity assay .
Comparison with Similar Compounds
Chlorocyclinone C is part of a family of chlorinated angucyclinones, which includes chlorocyclinones A, B, and D. These compounds share similar structural features but differ in the number and position of chlorine atoms. This compound is unique due to its specific pattern of chlorination and its potent activity as a PPAR-gamma antagonist. Other similar compounds include allocyclinones, which are also hyperchlorinated angucyclinones produced by different strains of Actinoallomurus .
References
Properties
Molecular Formula |
C26H21ClO10 |
---|---|
Molecular Weight |
528.9 g/mol |
IUPAC Name |
methyl 2-chloro-6,8-dihydroxy-9-[1-(2-hydroxyacetyl)oxyethyl]-1-methoxy-3-methyl-7,12-dioxobenzo[a]anthracene-10-carboxylate |
InChI |
InChI=1S/C26H21ClO10/c1-9-5-11-6-14(29)19-20(17(11)25(35-3)21(9)27)22(31)12-7-13(26(34)36-4)16(10(2)37-15(30)8-28)23(32)18(12)24(19)33/h5-7,10,28-29,32H,8H2,1-4H3 |
InChI Key |
LMNHPKWXMIGBEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC(=C3C(=C2C(=C1Cl)OC)C(=O)C4=CC(=C(C(=C4C3=O)O)C(C)OC(=O)CO)C(=O)OC)O |
Synonyms |
chlorocyclinone C |
Origin of Product |
United States |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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